ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate, also known as MIAM, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MIAM is a heterocyclic compound that contains a benzene ring, an isoxazole ring, and an amide group. In
Mechanism of Action
Ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate inhibits the activity of DPP-IV by binding to the active site of the enzyme. DPP-IV is involved in the breakdown of incretin hormones, which regulate glucose metabolism and insulin secretion. Inhibition of DPP-IV leads to increased levels of incretin hormones, which in turn improve glucose tolerance and insulin sensitivity. ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate has also been found to have anti-inflammatory and neuroprotective effects, which may be mediated by its ability to inhibit the activity of other enzymes and signaling pathways.
Biochemical and Physiological Effects:
ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate has also been found to have anti-inflammatory and neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
Ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate is a relatively simple compound to synthesize, making it accessible to researchers. ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate has been shown to have potential applications in the treatment of various diseases, making it a promising candidate for further research. However, the mechanism of action of ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate is not fully understood, and further studies are needed to elucidate its effects on different biological systems.
Future Directions
There are several future directions for research on ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate. One potential direction is to investigate the effects of ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate on other biological systems, such as the cardiovascular and immune systems. Another direction is to explore the potential of ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate derivatives with improved pharmacological properties may lead to the discovery of more potent and selective DPP-IV inhibitors. Overall, ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate has the potential to be a valuable tool for the development of new therapies for a variety of diseases.
Synthesis Methods
The synthesis of ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling reagent, such as N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate in good yield and purity. The synthesis of ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate is relatively simple and can be performed using standard laboratory equipment.
Scientific Research Applications
Ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate has been found to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune response. Inhibition of DPP-IV has been shown to improve glucose tolerance and insulin sensitivity, making ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate a potential candidate for the treatment of type 2 diabetes. ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate has also been found to have anti-inflammatory and neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
ethyl 4-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-20-13(18)10-4-6-11(7-5-10)15-14(19)16-12-8-9(2)21-17-12/h4-8H,3H2,1-2H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFUSTXAJXCYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate |
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